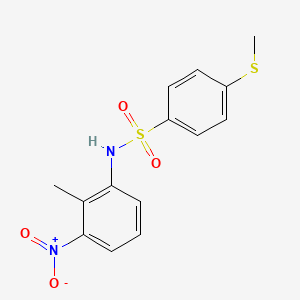![molecular formula C19H19NO3S B5783935 ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate, also known as AMT (alpha-methyltryptamine), is a psychoactive substance that belongs to the tryptamine class of compounds. It has been used in scientific research to study its effects on the brain and behavior.
Mecanismo De Acción
Ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate acts as a partial agonist at the serotonin 2A receptor. This receptor is located in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, working memory, and attention. Activation of this receptor by ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate leads to an increase in serotonin release, which is thought to be responsible for the psychoactive effects of the drug.
Biochemical and physiological effects:
ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces changes in mood, perception, and cognition. These effects are thought to be mediated by the activation of the serotonin 2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate has several advantages for use in lab experiments. It has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. It also has a longer duration of action compared to other tryptamines, which allows for longer experiments. However, there are also limitations to its use. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has psychoactive effects, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate. One area of interest is its potential therapeutic use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its role in the regulation of brain function and behavior. Further research is needed to fully understand the effects of ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate on the brain and behavior, and its potential therapeutic applications.
Conclusion:
In conclusion, ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate is a psychoactive substance that has been used in scientific research to study its effects on the brain and behavior. It acts as a partial agonist at the serotonin 2A receptor, and produces a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also limitations to its use. Further research is needed to fully understand the effects of ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate on the brain and behavior, and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate involves several steps. First, indole-3-acetic acid is reacted with thionyl chloride to form indole-3-acetyl chloride. This intermediate is then reacted with methylamine to form 5-methoxy-1-methylindole-3-acetyl chloride. The next step involves the reaction of this intermediate with phenylmagnesium bromide to form 5-methoxy-1-methyl-2-phenylindole-3-acetyl chloride. Finally, the reaction of this intermediate with ethyl alcohol and sodium hydroxide produces ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate has been used in scientific research to study its effects on the brain and behavior. It has been found to have a similar structure and pharmacological profile to other tryptamines such as psilocybin and DMT (dimethyltryptamine). Studies have shown that ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition.
Propiedades
IUPAC Name |
ethyl 5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-23-19(22)18-15-11-13(21)9-10-16(15)20(2)17(18)12-24-14-7-5-4-6-8-14/h4-11,21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIBLQQLUBXQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


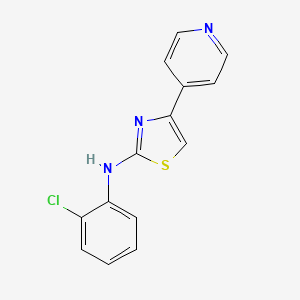
![methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)


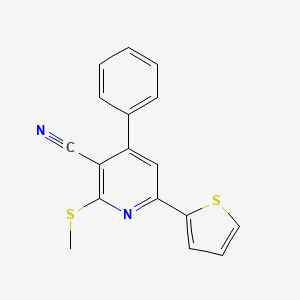
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
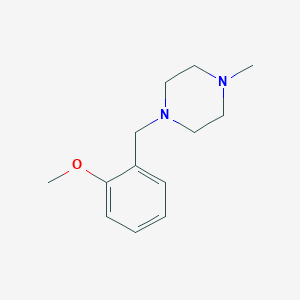
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
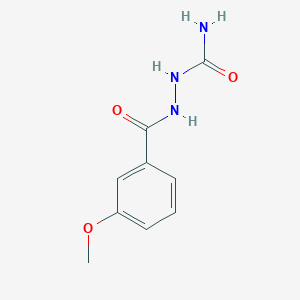
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)

